![molecular formula C39H59N9O11 B3342277 HCV Core Protein (19-25) CAS No. 153299-82-2](/img/structure/B3342277.png)
HCV Core Protein (19-25)
Vue d'ensemble
Description
The HCV Core Protein (19-25) is a part of the Hepatitis C Virus (HCV) core protein . The HCV core is a structural protein that aggregates to form the viral capsid, a spherical structure that surrounds and protects the viral genomic RNA . It is the first protein to be translated from the HCV genome .
Synthesis Analysis
The HCV core protein is known to have numerous functional activities. These include its likely role in encapsidation of viral RNA, a regulatory effect on cellular and unrelated viral promoters, interactions with a number of cellular proteins . It was demonstrated that the N-terminal part of the core (82 first amino acids) was sufficient to trigger the formation of nucleocapsid-like particles in vitro when structured RNA was added to the purified protein .Molecular Structure Analysis
The mature core protein is composed of two distinct domains: D1 (at the N-terminal region) and D2 (at the C-terminal region). The D1 domain is highly flexible in structure and subdivided into three basic domains (BD): BD1, BD2, and BD3. During assembly, the D1 domain is involved in RNA binding and oligomerization (around the RNA scaffolding) to form the nucleocapsid .Chemical Reactions Analysis
The HCV core protein physically associates with the 14-3-3 protein which is an adapter molecule of Ras/Raf/MAP kinase signaling pathway . Using mutational analysis, the HCV core protein responsive element in the p21 promoter is mapped downstream of the p53-binding site, suggesting an independent effect of the core protein on p53 and p21 .Physical And Chemical Properties Analysis
The HCV core protein is highly basic and acts as a carrier/chaperone for RNA . It contains three major domains with particular functions . The N-terminal hydrophilic domain of approximately 120 amino acids (domain D1), a highly basic region with many positively charged amino acids that is involved mainly in RNA binding .Mécanisme D'action
The HCV core protein has been shown to have a modulatory role in programmed cell death or apoptosis under certain conditions, involvement in cell growth promotion and immortalization, induction of HCC in transgenic mice, and a possible immunoregulatory role . These intriguing properties suggest that the core protein, in concert with cellular factors, may contribute to pathogenesis during persistent HCV infection .
Safety and Hazards
The HCV core protein has been associated with a number of health risks. Chronic HCV infection often leads to a prolonged and persistent infection, and an association between hepatocellular carcinoma (HCC) and HCV infection has been noted . The pathogenesis of liver damage is at least in part related to virus-mediated factors .
Propriétés
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H59N9O11/c1-22(2)32(47-36(55)27(21-31(50)51)45-35(54)26(15-16-30(41)49)43-33(52)24-13-8-18-42-24)37(56)44-25(12-6-7-17-40)34(53)46-28(20-23-10-4-3-5-11-23)38(57)48-19-9-14-29(48)39(58)59/h3-5,10-11,22,24-29,32,42H,6-9,12-21,40H2,1-2H3,(H2,41,49)(H,43,52)(H,44,56)(H,45,54)(H,46,53)(H,47,55)(H,50,51)(H,58,59)/t24-,25-,26-,27-,28-,29-,32-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFBHXGACRCPGU-HDTZAMLJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H59N9O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
829.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
HCV Core Protein (19-25) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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